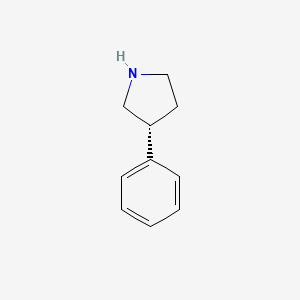
(3R)-3-苯基吡咯烷
描述
(3R)-3-phenylpyrrolidine, also known as (R)-(-)-phenylpyrrolidine, is a chiral compound that has been studied extensively due to its potential applications in various fields. It is a bicyclic amine that has a pyrrolidine ring and a phenyl group attached to it. This compound has been used in the synthesis of various drugs, such as antihistamines and antidepressants, and as a chiral auxiliary in asymmetric synthesis.
科学研究应用
选择性逆激动剂开发
(Duan et al., 2019) 探索了苯基(3-苯基吡咯烷-3-基)砜衍生物作为选择性、口服活性的RORγt逆激动剂。通过基于结构的设计和优化,他们获得了具有高选择性和理想药代动力学特性的化合物。这些进展显示了针对RORγt介导疾病的治疗应用潜力。
抗病毒药剂
(DeGoey et al., 2014) 详细介绍了ABT-267的发现,这是一种HCV NS5A的泛基因型抑制剂,展示了N-苯基吡咯烷基抑制剂在开发强效抗病毒药剂中的实用性。该化合物表现出优异的效力和药代动力学特性,展示了(3R)-3-苯基吡咯烷衍生物在抗病毒药物开发中的作用。
光谱和理论分析
(Devi et al., 2018) 进行了5-氧代-1-苯基吡咯烷-3-羧酸的光谱和理论分析,这是(3R)-3-苯基吡咯烷的衍生物。他们的研究将实验方法与密度泛函理论(DFT)计算相结合,阐明了结构、热力学和电子性质,突显了该化合物在材料科学和分子电子学中的潜力。
催化芳基化技术
(Sezen & Sames, 2005) 报告了对N-苯基吡咯烷的选择性和催化芳基化,提出了一种无导向基的sp3 C-H键官能化方法。这项研究为构建复杂分子结构的新合成方法提供了宝贵的见解。
先进合成应用
(Tang et al., 2005) 描述了一种灵活的负离子碳化方法,用于保护的反式-(2R,3S)-2-取代3-氨基吡咯烷的不对称合成,应用于(+)-Absouline的合成。他们的工作展示了(3R)-3-苯基吡咯烷衍生物在促进复杂天然产物和药物的合成中的多功能性。
金属配合物和催化
(Chiang et al., 2014) 探索了涉及双吡咯烷酚配体的Fe(III)配合物,研究了它们的电子结构和反应性。这些研究有助于理解金属-配体相互作用及其在催化和材料科学中的应用。
属性
IUPAC Name |
(3R)-3-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10-11H,6-8H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRFFTYUBPGHLE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362565 | |
| Record name | (3R)-3-phenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61586-46-7 | |
| Record name | 3-Phenylpyrrolidine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061586467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R)-3-phenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENYLPYRROLIDINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U54D6J3GF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


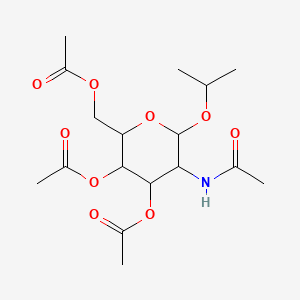
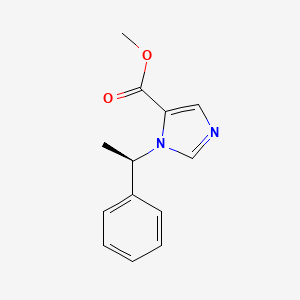

![2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1586182.png)
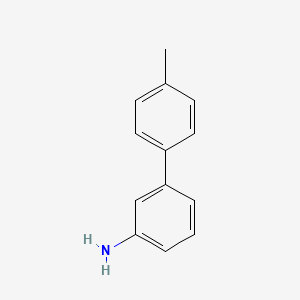
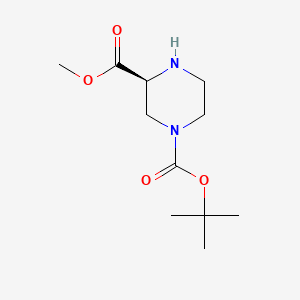
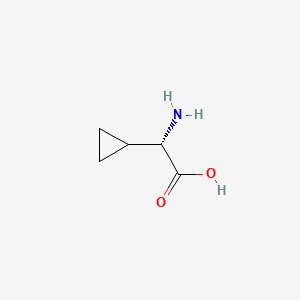

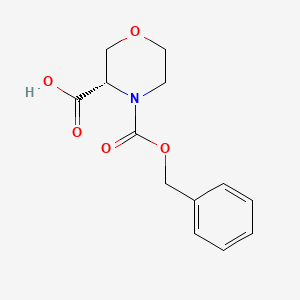




![1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol](/img/structure/B1586201.png)